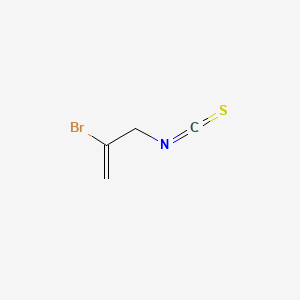
2-Bromoallyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propene, 2-bromo-3-isothiocyanato- is an organic compound with the molecular formula C4H5BrNS It is a derivative of propene, where the hydrogen atoms at positions 2 and 3 are substituted by bromine and isothiocyanate groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Propene, 2-bromo-3-isothiocyanato- can be synthesized through several methods. One common approach involves the reaction of 2-bromopropene with thiophosgene in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the isothiocyanate group .
Industrial Production Methods
Industrial production of 1-Propene, 2-bromo-3-isothiocyanato- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Propene, 2-bromo-3-isothiocyanato- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for allylic bromination reactions.
Major Products Formed
Substituted Propene Derivatives: Formed through substitution reactions.
Dihalogenated Products: Formed through addition reactions with halogens.
Applications De Recherche Scientifique
1-Propene, 2-bromo-3-isothiocyanato- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Propene, 2-bromo-3-isothiocyanato- involves its reactivity with nucleophiles and electrophiles. The bromine atom and the isothiocyanate group are key functional groups that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromopropene: A related compound with a bromine atom at the 2-position of propene.
3-Isothiocyanato-1-propene: A compound with an isothiocyanate group at the 3-position of propene.
Uniqueness
1-Propene, 2-bromo-3-isothiocyanato- is unique due to the presence of both bromine and isothiocyanate groups on the propene backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
101670-63-7 |
|---|---|
Formule moléculaire |
C4H4BrNS |
Poids moléculaire |
178.05 g/mol |
Nom IUPAC |
2-bromo-3-isothiocyanatoprop-1-ene |
InChI |
InChI=1S/C4H4BrNS/c1-4(5)2-6-3-7/h1-2H2 |
Clé InChI |
OVLGERKAQNKJRX-UHFFFAOYSA-N |
SMILES canonique |
C=C(CN=C=S)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


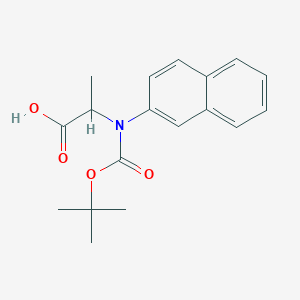
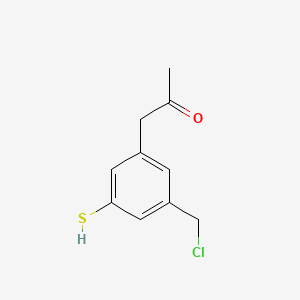
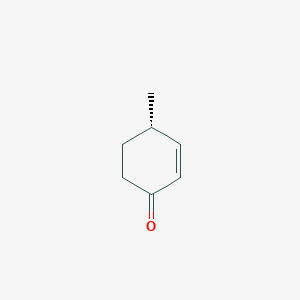
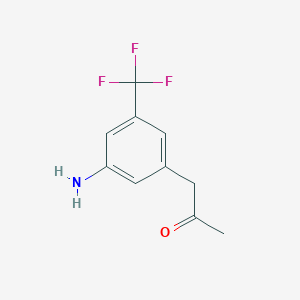
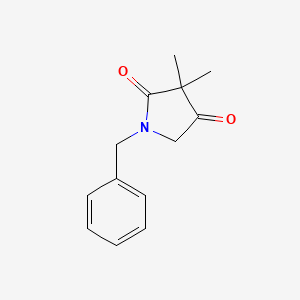

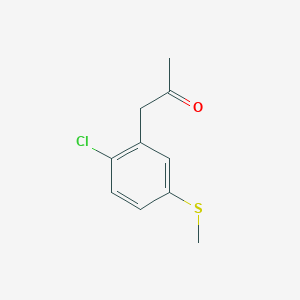
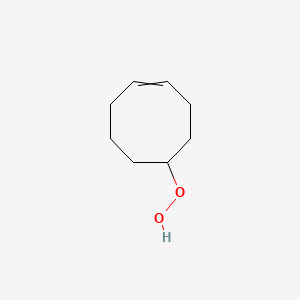
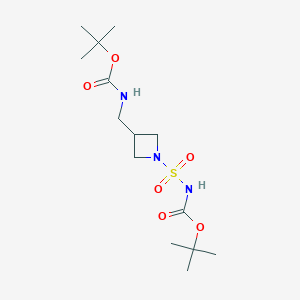
![octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14073894.png)
![4-Thiazolidinone, 5-[(2,4-dihydroxyphenyl)methylene]-2-thioxo-](/img/structure/B14073903.png)
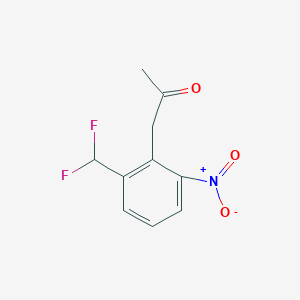
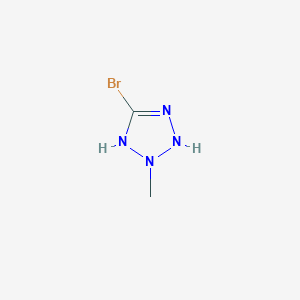
![(E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073926.png)
